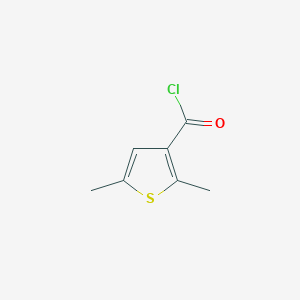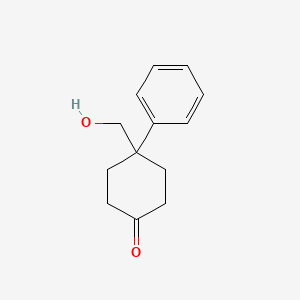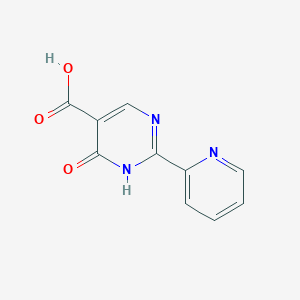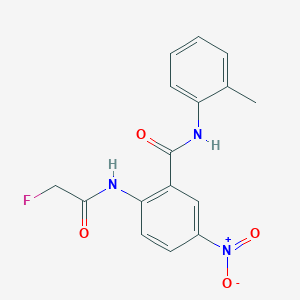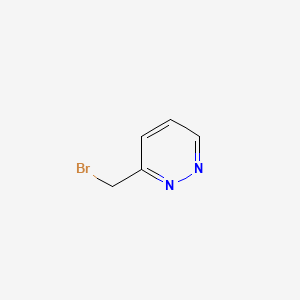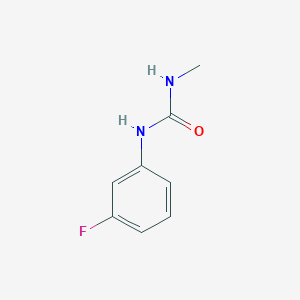
N-(3-fluorophenyl)-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-methylurea (NFMU) is an organofluorine compound that is used in the synthesis of various organic compounds. It can be used as a reagent in a variety of reactions and is known to be a useful tool for the preparation of a wide range of organic compounds. NFMU has been studied extensively and its properties have been described in detail. In
Aplicaciones Científicas De Investigación
Antimicrobial Agents
N-(3-fluorophenyl)-N’-methylurea: derivatives have been studied for their potential as antimicrobial agents. The presence of the 3-fluorophenyl moiety is suggested to be a promising scaffold for developing new antimicrobial agents with multiple mechanisms of action, which could help prevent the development of resistant forms .
Antifungal Activity
Some derivatives of N-(3-fluorophenyl)-N’-methylurea have shown moderate antifungal activity against Candida species, with certain compounds exhibiting high activity against C. albicans. This suggests their potential use in treating fungal infections, especially in immunocompromised patients .
Synthesis of Schiff Bases
The compound has been used in the synthesis of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. These bases have shown promise in the treatment of infectious diseases, highlighting the versatility of N-(3-fluorophenyl)-N’-methylurea in synthesizing biologically active compounds .
Cytotoxicity Studies
The cytotoxic effects of N-(3-fluorophenyl)-N’-methylurea derivatives have been examined on various cell lines. This is crucial for understanding the safety profile of these compounds before they can be considered for medical applications .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of antibacterial and antifungal activity of N-(3-fluorophenyl)-N’-methylurea derivatives. This involves simulating the interaction of the compound with biological targets like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .
Development of Antimicrobial Agents with Multiple Mechanisms of Action
Research suggests that the core structure of N-(3-fluorophenyl)-N’-methylurea could be used to develop new antimicrobial agents that operate through multiple mechanisms. This could be beneficial in preventing the development of drug-resistant strains of bacteria and fungi .
Mecanismo De Acción
- Ilorasertib primarily targets Akt , a serine/threonine kinase involved in cell survival, proliferation, and metabolism. Akt plays a crucial role in various cellular processes by regulating downstream signaling pathways .
- As a consequence, key cellular processes such as cell cycle progression, apoptosis, and glucose metabolism are disrupted .
- Downstream effects include altered cell survival, reduced protein synthesis, and impaired glucose uptake .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEURWIJJWVELHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-N'-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

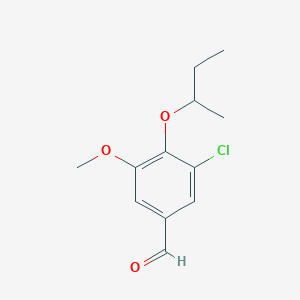
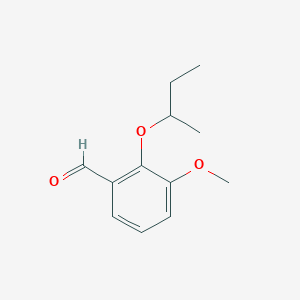
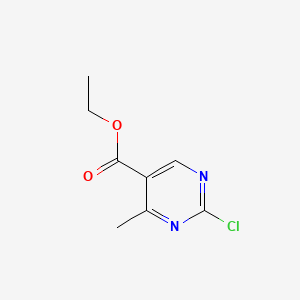
![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
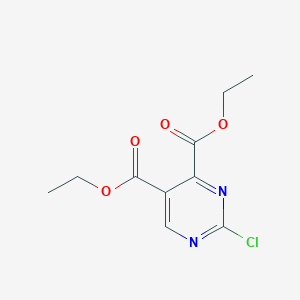
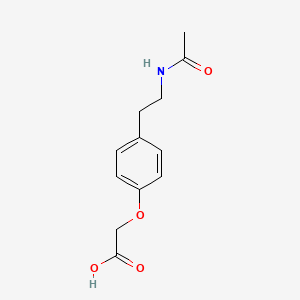
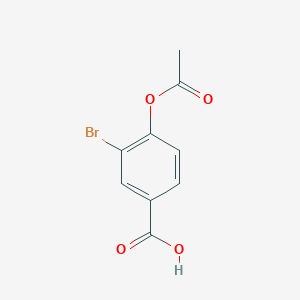
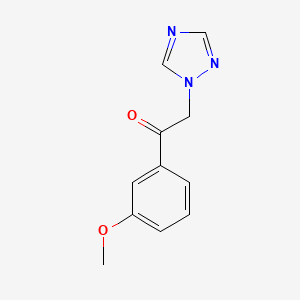
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)
